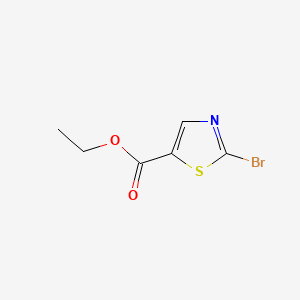

Ethyl 2-bromothiazole-5-carboxylate

Cat. No. B1587100

Key on ui cas rn:

41731-83-3

M. Wt: 236.09 g/mol

InChI Key: KTYIFXLNIMPSKI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06066639

Procedure details

The starting material can be prepared as follows: To a 500 mL 24/40 3-neck round bottom flask equiped with a mechanical stirrer, was charged 3.4 g (19.7 mmol) of 2-amino-5-thiazolecarboxylic acid ethyl ester (Ber., 1888, 21, 938), partially dissolved in 30 mL of concentrated phosphoric acid. The stirring mixture was cooled in an ice bath and then 9 mL of concentrated nitric acid was added slowly, followed by the dropwise addition of 2.85 g (41.3 mmol) of sodium nitrite in 5 mL of water. The mixture was stirred in the cold for 35 minutes, and then added dropwise was 3.0 g (47.2 mmol) of copper powder in 75 mL of 48% hydrobromic acid cooled to -10° C. After the evolution of nitrogen gas ceased, the thick reaction mixture was removed from the ice bath and neutralized to pH 8, first using 5N sodium hydroxide and then sodium carbonate. The aqueous was then extracted with 400 mL ether. The insoluble material was filtered away and the filtrate was washed with 5% sodium bicarbonate, water, dried over sodium sulfate, and removed in vacuo. The crude residue was then purified using silica gel flash chromatography eluting with 1:1 ether/hexanes to give 2.4 g (52%) of 2-bromo-5-thiazolecarboxylic acid ethyl ester as a yellow oil. Rf =0.62 (1:1 ether/hexanes). 1H NMR (300 MHz, DMSO d6) δ 1.26 (t, J=7.0 Hz, 3H), 4.29 (q, J=7.1 Hz, 2H), 8.28 (s, 1H).

[Compound]

Name

24/40

Quantity

500 mL

Type

reactant

Reaction Step One

Name

copper

Quantity

3 g

Type

catalyst

Reaction Step Six

Yield

52%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](N)=[N:8][CH:7]=1)=[O:5])[CH3:2].[N+]([O-])(O)=O.N([O-])=O.[Na+].[BrH:20]>P(=O)(O)(O)O.O.[Cu]>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([Br:20])=[N:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

24/40

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

3.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CN=C(S1)N

|

Step Three

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

2.85 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

|

Name

|

copper

|

|

Quantity

|

3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred in the cold for 35 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The starting material can be prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirring mixture was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the thick reaction mixture was removed from the ice bath

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous was then extracted with 400 mL ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The insoluble material was filtered away

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate was washed with 5% sodium bicarbonate, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was then purified

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 1:1 ether/hexanes

|

Outcomes

Product

Details

Reaction Time |

35 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=CN=C(S1)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.4 g | |

| YIELD: PERCENTYIELD | 52% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |